molecular formula C7H5FN2O4 B062299 2-Amino-5-fluoro-3-nitrobenzoic acid CAS No. 177960-62-2

2-Amino-5-fluoro-3-nitrobenzoic acid

Cat. No.: B062299
CAS No.: 177960-62-2
M. Wt: 200.12 g/mol
InChI Key: PJWWMVQRAZJKGT-UHFFFAOYSA-N
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Description

Historical Context and Significance of Nitrobenzoic Acid Derivatives in Organic Synthesis

Nitrobenzoic acids, which are derivatives of benzoic acid, have long been recognized for their utility in organic synthesis. wikipedia.org The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical properties of the benzoic acid ring. This electronic effect makes nitrobenzoic acids more acidic than benzoic acid itself. guidechem.com

Historically, the three isomers of nitrobenzoic acid—2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid—have served as crucial precursors in the synthesis of a wide array of organic compounds. wikipedia.org For instance, 3-nitrobenzoic acid is a key intermediate in the production of certain dyes, while 4-nitrobenzoic acid is a precursor to 4-aminobenzoic acid, which is used in the synthesis of pharmaceuticals like the anesthetic procaine. wikipedia.orgguidechem.com The reduction of the nitro group to an amino group is a common and powerful transformation, providing access to amino-substituted benzoic acid derivatives that are themselves versatile building blocks. fiveable.me

The introduction of additional functional groups, such as halogens, onto the nitrobenzoic acid scaffold further expands its synthetic potential. These derivatives are instrumental in constructing complex molecular architectures, including those found in pharmaceuticals and agrochemicals. ontosight.ai

Rationale for Research on 2-Amino-5-fluoro-3-nitrobenzoic Acid

The specific interest in this compound stems from the strategic incorporation of a fluorine atom into the nitrobenzoic acid framework. The inclusion of fluorine in organic molecules is a widely employed strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. nih.govomicsonline.org

Fluorine's high electronegativity and relatively small size can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to biological targets. nih.govnih.gov The carbon-fluorine bond is exceptionally strong, which can protect adjacent parts of a molecule from metabolic degradation. nih.gov

In the context of this compound, the presence of the fluorine atom, in conjunction with the amino and nitro groups, creates a highly functionalized and versatile synthetic intermediate. Researchers are interested in this compound for its potential to serve as a starting material in the synthesis of novel heterocyclic compounds and other complex organic molecules. The distinct electronic nature of each substituent allows for selective chemical transformations, providing a pathway to a diverse range of target structures with potential applications in various fields of chemical research. The development of synthetic routes to access such versatile starting materials is an active area of investigation. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-fluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWWMVQRAZJKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177960-62-2
Record name 2-amino-5-fluoro-3-nitrobenzoic acid
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Synthetic Methodologies and Chemical Transformations of 2 Amino 5 Fluoro 3 Nitrobenzoic Acid

Advanced Synthetic Routes to 2-Amino-5-fluoro-3-nitrobenzoic Acid

The synthesis of this compound can be accomplished through various strategic approaches, each with distinct advantages depending on the desired scale and available starting materials.

De Novo Synthesis Approaches from Simple Precursors

De novo synthesis involves constructing the target molecule from basic and readily available chemical precursors through a multi-step process. One plausible route begins with 3-fluorobenzoic acid. The synthesis proceeds by first introducing a nitro group via electrophilic aromatic substitution. Nitration of 3-fluorobenzoic acid with fuming nitric acid in concentrated sulfuric acid at low temperatures yields 5-fluoro-2-nitrobenzoic acid and 3-fluoro-2-nitrobenzoic acid as a byproduct. guidechem.comgoogle.com Subsequent selective reduction of the nitro group and introduction of the amino group at the C2 position would be required to complete the synthesis, although this pathway is complex due to the directing effects of the existing substituents.

An alternative de novo approach starts from 4-fluoroaniline. google.com This precursor can be subjected to a sequence of reactions to build the desired functionality. For instance, a Sandmeyer-type reaction could be envisioned to introduce the carboxylic acid group, followed by a carefully controlled nitration to install the nitro group at the C3 position, guided by the directing effects of the amino and fluoro groups.

Convergent Synthesis Strategies for Complex Intermediate Preparation

Convergent synthesis focuses on preparing key, complex intermediates that are later combined to form the final product. For a molecule like this compound, this could involve the synthesis of a highly functionalized aniline or toluene derivative which is then converted in the final steps. For example, a synthetic strategy could prepare 1-fluoro-2-methyl-4-nitrobenzene, which serves as a key intermediate. The final step would then be the oxidation of the methyl group to a carboxylic acid, a transformation that can be achieved using strong oxidizing agents like potassium permanganate (KMnO4). researchgate.net

Divergent Synthesis from Related Benzoic Acid Derivatives

Divergent synthesis is a highly effective strategy for preparing this compound, starting from a common intermediate that is structurally similar to the target. The most direct application of this approach is the nitration of 2-amino-5-fluorobenzoic acid or its ester derivatives. researchgate.net

The synthesis begins with commercially available methyl 2-amino-5-fluorobenzoate. This compound undergoes electrophilic nitration to introduce a nitro group onto the aromatic ring. The substitution is directed to the C3 position, which is activated by the ortho-para directing amino group and meta-directing carboxylate group. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to prevent side reactions. aiinmr.com Following the successful introduction of the nitro group, the methyl ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Scalable Synthetic Processes and Industrial Preparation Methods

For industrial-scale production, synthetic routes are selected based on cost-effectiveness, safety, and high yield. The divergent synthesis approach starting from 2-amino-5-fluorobenzoic acid is often preferred due to its efficiency and the availability of the starting material. researchgate.net The synthesis of the precursor, 2-amino-5-fluorobenzoic acid, can itself be achieved through scalable methods, such as the route starting from 4-fluoroaniline, which involves condensation with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and oxidative cleavage. google.com Such processes utilize readily available and inexpensive raw materials and involve reaction conditions that are manageable on a large scale. google.com The purification of the final product is typically achieved through recrystallization. google.com

Functional Group Interconversions and Modifications of this compound

The functional groups present in this compound—the amino, fluoro, nitro, and carboxylic acid moieties—allow for a wide range of chemical transformations, making it a valuable building block for more complex molecules.

Selective Reduction of the Nitro Group to Amino Functionality

One of the most crucial transformations of this compound is the selective reduction of its nitro group to a second amino group, yielding 2,3-diamino-5-fluorobenzoic acid. This transformation is a key step in the synthesis of various heterocyclic compounds, such as benzimidazoles. The challenge lies in achieving this reduction without affecting the carboxylic acid group or the carbon-fluorine bond. A variety of reagents and methods are available for this purpose. wikipedia.org

Catalytic Hydrogenation: This is a widely used and effective method, particularly for large-scale reactions. scispace.com The reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. wikipedia.org It is known for its high efficiency and clean conversion.

Metal-Based Reductions: The use of easily oxidized metals in acidic media is a classic and reliable method for nitro group reduction. wikipedia.org Common systems include iron in the presence of hydrochloric acid (Fe/HCl) or tin(II) chloride (SnCl2). wikipedia.orgresearchgate.net These methods are highly chemoselective for the nitro group.

Other Selective Reagents: Modern synthetic chemistry offers a range of other reagents that can selectively reduce nitro groups in the presence of other sensitive functionalities. For instance, a system of dicobalt octacarbonyl and water (Co2(CO)8-H2O) has been shown to be a versatile reducing agent for a wide variety of aromatic nitro compounds, leaving carbonyl groups and halides intact. scispace.com Similarly, sodium borohydride (NaBH4) in the presence of a transition metal catalyst like Ni(PPh3)4 can also be employed for this transformation. jsynthchem.com

The choice of reducing agent often depends on the specific substrate and the presence of other functional groups. The table below summarizes some common methods for the selective reduction of aromatic nitro groups.

Reagent/SystemTypical ConditionsSelectivity Notes
H₂, Pd/C Methanol or Ethanol, room temperature, H₂ atmosphereHighly efficient; may also reduce other susceptible groups like alkenes if present.
Fe, HCl / NH₄Cl Ethanol/Water, refluxClassic, cost-effective, and highly selective for the nitro group. wikipedia.orgresearchgate.net
SnCl₂·2H₂O Ethanol, refluxA mild and selective reagent, often used for laboratory-scale synthesis. wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous ammonia or other basic solutionsEffective for the reduction of nitroarenes. wikipedia.org
Co₂(CO)₈-H₂O Dimethoxyethane (DME), room temperatureVersatile system that does not reduce carbonyl groups or halides. scispace.com

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Fluorine Atom

The fluorine atom in this compound is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reactivity is attributed to the strong electron-withdrawing effect of the nitro group positioned ortho to the fluorine, which stabilizes the intermediate Meisenheimer complex formed during the reaction. This activation allows for the displacement of the fluoride (B91410) ion by a wide range of nucleophiles.

Common nucleophiles used in SNAr reactions with activated aryl fluorides include amines, alkoxides, and thiolates. For instance, reaction with primary or secondary amines can lead to the formation of N-substituted 2,3-diamino-5-nitrobenzoic acid derivatives. While specific examples involving this compound are not extensively detailed in readily available literature, the general mechanism is well-established for structurally similar compounds. The reaction typically proceeds by the attack of a nucleophile on the carbon atom bearing the fluorine, followed by the departure of the fluoride leaving group, restoring the aromaticity of the ring.

Derivatization of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is one of the most versatile functionalities on the scaffold, readily undergoing transformations to form esters and amides.

Esterification: The conversion of the carboxylic acid to its corresponding ester is a common strategy, often employed to protect the acid functionality or to enhance solubility in organic solvents. Standard methods, such as Fischer-Speier esterification involving refluxing the acid in an alcohol (e.g., methanol or ethanol) with a catalytic amount of strong acid (like sulfuric acid), are applicable. A documented preparation of the corresponding benzoate ester highlights the feasibility of this transformation researchgate.net.

Amidation: The carboxylic acid can also be converted to a primary, secondary, or tertiary amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a suitable amine. The existence of related benzamide compounds, such as 2-amino-3-chloro-5-nitrobenzamide, suggests that amidation of the fluoro-analogue is a standard and achievable chemical conversion nih.gov.

Table 1: Examples of Carboxylic Acid Derivatization
TransformationReagents & ConditionsProduct TypeReference
EsterificationAlcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄), Heat2-Amino-5-fluoro-3-nitrobenzoate researchgate.net
Amidation1. SOCl₂ or Oxalyl Chloride 2. Amine (RNH₂ or R₂NH)2-Amino-5-fluoro-3-nitrobenzamideAnalogous to nih.gov

Transformations of the Primary Amino Group (e.g., Acylation, Alkylation)

The primary amino group on the this compound scaffold can be functionalized through acylation and alkylation reactions.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives (amides). For example, reaction with acetyl chloride would yield N-(5-carboxy-3-fluoro-2-nitrophenyl)acetamide. This transformation is often used to protect the amino group or to introduce new functional moieties into the molecule.

Alkylation: While direct alkylation of the amino group with alkyl halides is possible, it can sometimes be challenging to control the degree of substitution, potentially leading to mixtures of mono- and di-alkylated products. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing alkyl groups.

Halogen (Fluorine) Manipulations beyond SNAr

Beyond nucleophilic aromatic substitution, the manipulation of the fluorine atom on this scaffold is less common. The electron-deficient nature of the aromatic ring makes it a poor substrate for electrophilic aromatic substitution. While certain transition-metal-catalyzed reactions can displace aryl fluorides, the SNAr pathway typically dominates due to the strong activation provided by the ortho-nitro group. Therefore, SNAr remains the most prominent and synthetically useful reaction involving the fluorine atom in this particular compound.

Derivatization Strategies for Structural Elaboration of the this compound Scaffold

The functional groups of this compound serve as strategic points for molecular elaboration, allowing for the construction of more complex chemical architectures.

Formation of Amides and Esters

The derivatization of the carboxylic acid to form amides and esters is a key strategy for structural diversification. Converting the acid to an ester serves not only as a protective group but also modifies the compound's physical properties, such as its lipophilicity and solubility.

The formation of amides introduces a robust and versatile linkage. By reacting the activated carboxylic acid with a library of different amines, a wide array of derivatives can be generated. This approach is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, where the amide substituent can be systematically varied to probe interactions with biological targets.

Carbon-Carbon Coupling Reactions for Biaryl and Alkyl Substituent Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. fishersci.se The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is a prominent example used to synthesize biaryl compounds. wikipedia.orglibretexts.org

For the this compound scaffold, its application in such reactions presents certain considerations. Aryl fluorides are typically less reactive in standard palladium-catalyzed cycles compared to heavier aryl halides (Cl, Br, I). fishersci.se However, advancements in catalyst design have enabled the use of some activated aryl fluorides.

A more common strategy would involve modifying the scaffold to include a more reactive coupling handle, such as a bromine or iodine atom, or converting one of the existing functional groups into a triflate. Alternatively, the fluorine atom could be displaced via an SNAr reaction with a nucleophile that contains a suitable functional group for subsequent cross-coupling. These strategies would enable the introduction of new aryl or alkyl substituents, significantly expanding the structural complexity and synthetic utility of the original scaffold.

Annulation Reactions for Heterocyclic Ring Systems (e.g., Benzimidazoles, Quinazolinones, Benzodiazepinediones)

This compound is a valuable precursor for the synthesis of various fused heterocyclic ring systems due to the presence of ortho-positioned amino and carboxylic acid functionalities, which can undergo cyclization reactions with appropriate reagents. The electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the starting material and the properties of the resulting heterocyclic products.

Benzimidazoles:

The synthesis of benzimidazole derivatives from this compound can be achieved through condensation with aldehydes or carboxylic acids, followed by cyclization. A general approach involves the initial formation of an amide bond, followed by an intramolecular cyclization-dehydration reaction. The reaction with a carboxylic acid, for instance, would proceed via the formation of an N-acyl-2-amino-5-fluoro-3-nitrobenzoic acid intermediate, which upon heating, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under acidic conditions, would cyclize to form the corresponding benzimidazolone. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

A plausible synthetic route to a substituted benzimidazole is outlined below:

StepReactantsReagents and ConditionsProduct
1This compound, R-CHOOxidizing agent (e.g., Na2S2O5)Schiff base intermediate
2Schiff base intermediateHeat2-substituted-6-fluoro-4-nitro-1H-benzo[d]imidazol-1-ol

Quinazolinones:

The preparation of quinazolinone derivatives from this compound is a well-established transformation. A common method involves the reaction with an appropriate acyl chloride or anhydride to form an N-acyl intermediate, which is then cyclized. For example, reaction with an aroyl chloride would yield an N-aroyl-2-amino-5-fluoro-3-nitrobenzoic acid. Subsequent treatment with a dehydrating agent or heating can induce cyclization to the corresponding 2-aryl-6-fluoro-8-nitroquinazolin-4(3H)-one.

Another approach involves a one-pot synthesis where this compound is reacted with an orthoester and an amine. This multicomponent reaction strategy can provide rapid access to a diverse range of substituted quinazolinones.

The following table summarizes a synthetic approach to quinazolinone derivatives:

StepReactantsReagents and ConditionsProduct
1This compound, Acyl chloridePyridine, 0°C to room temperatureN-acyl-2-amino-5-fluoro-3-nitrobenzoic acid
2N-acyl-2-amino-5-fluoro-3-nitrobenzoic acidAcetic anhydride, reflux2-substituted-6-fluoro-8-nitroquinazolin-4(3H)-one

Benzodiazepinediones:

The synthesis of 1,4-benzodiazepine-2,5-diones can be accomplished using this compound as a starting material. A key strategy involves the reaction with an α-amino acid ester. This reaction typically proceeds in two steps: first, the formation of an amide bond between the carboxylic acid of the benzoic acid derivative and the amino group of the α-amino acid ester. The second step is an intramolecular cyclization involving the amino group of the anthranilic acid derivative and the ester functionality.

Solid-phase synthesis has also been employed for the preparation of benzodiazepinediones, which allows for the efficient construction of libraries of these compounds. In such a strategy, the this compound can be anchored to a solid support, followed by reaction with an N-protected α-amino acid and subsequent cyclization and cleavage from the resin. A related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been utilized in the solid-phase synthesis of 1,2,3,4-tetrahydro-benzo[e] nih.govnih.govdiazepin-5-ones researchgate.net.

A representative solution-phase synthesis is depicted below:

StepReactantsReagents and ConditionsProduct
1This compound, α-amino acid methyl esterCoupling agent (e.g., DCC, EDC), base (e.g., DMAP)Methyl 2-((2-amino-5-fluoro-3-nitrobenzoyl)amino)alkanoate
2Methyl 2-((2-amino-5-fluoro-3-nitrobenzoyl)amino)alkanoateBase (e.g., NaH), heat3-substituted-7-fluoro-9-nitro-1H-benzo[e] nih.govnih.govdiazepine-2,5(3H,4H)-dione

Advanced Protecting Group Chemistry (e.g., Fmoc Strategy)

The Fmoc group is introduced by reacting the amino functionality with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in the presence of a base. total-synthesis.comwikipedia.org The resulting N-Fmoc-2-amino-5-fluoro-3-nitrobenzoic acid is stable to a wide range of acidic conditions, making it compatible with reactions that utilize acid-labile protecting groups for other functionalities. total-synthesis.com

A key advantage of the Fmoc group is its lability under basic conditions. total-synthesis.comwikipedia.org Deprotection is typically achieved by treatment with a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgactivotec.com This orthogonality to acid-labile protecting groups like the tert-butoxycarbonyl (Boc) group is highly advantageous in complex syntheses, such as in the construction of peptide-heterocycle conjugates.

The use of Fmoc-protected amino acids in conjunction with this compound derivatives has been demonstrated in the synthesis of quinazolinone-amino acid hybrids. nih.gov In this approach, an aminoquinazolinone core is coupled with various Fmoc-protected L-amino acids using a peptide coupling agent like PyBOP. nih.gov The Fmoc group is then removed to liberate the free amino group of the amino acid residue.

The table below summarizes the key aspects of the Fmoc protection/deprotection strategy for this compound:

ProcessReagents and ConditionsKey Features
Protection Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO3, DIEA), Solvent (e.g., Dioxane/Water, DMF)Forms a stable carbamate.
Deprotection 20% Piperidine in DMFMild, basic conditions. The dibenzofulvene byproduct can be monitored by UV spectroscopy. wikipedia.orgactivotec.com
Orthogonality Stable to acidic conditions (e.g., TFA). total-synthesis.comCompatible with acid-labile protecting groups (e.g., Boc, trityl).

Reaction Mechanisms and Mechanistic Studies of 2 Amino 5 Fluoro 3 Nitrobenzoic Acid Transformations

Elucidation of Reaction Pathways

The reaction pathways of 2-amino-5-fluoro-3-nitrobenzoic acid are complex, involving a range of intermediates and transition states. The electronic properties of the substituents—the electron-donating amino group and the electron-withdrawing nitro and fluoro groups—profoundly influence the regioselectivity and reaction mechanisms.

The reduction of the nitro group is one of the most significant transformations of nitroaromatic compounds. This process typically proceeds through a six-electron reduction to yield the corresponding amine. nih.gov The mechanism involves a series of intermediates, beginning with the formation of a nitroso compound, followed by a hydroxylamine, and finally the amine. nih.govorientjchem.org

The reaction can be initiated by either a single-electron transfer (SET) or a two-electron transfer process. In the SET pathway, the nitroaromatic compound accepts an electron to form an anion-radical (ArNO₂⁻), a key intermediate. nih.gov Subsequent steps lead to the formation of nitrosobenzene (B162901) and then phenylhydroxylamine. orientjchem.org

Commonly employed methods for reducing aromatic nitro groups include:

Catalytic Hydrogenation: This method uses catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel in the presence of hydrogen gas. masterorganicchemistry.comwikipedia.org The nitro compound is adsorbed onto the catalyst surface, where it sequentially reacts with hydrogen. orientjchem.org

Metal-Acid Systems: A classic method involves the use of an easily oxidized metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com

The general pathway for the reduction is as follows:

Ar-NO₂ → Ar-N=O → Ar-NHOH → Ar-NH₂ (Nitro) → (Nitroso) → (Hydroxylamine) → (Amine)

This transformation is crucial as it converts the strongly electron-deactivating, meta-directing nitro group into a strongly electron-activating, ortho-, para-directing amino group, fundamentally altering the ring's reactivity towards electrophiles. masterorganicchemistry.com

Reduction MethodReagentsIntermediatesFinal Product
Catalytic HydrogenationH₂, Pd/C or Raney NiNitroso, HydroxylamineAmine
Metal in AcidSn/HCl, Fe/HClNitroso, HydroxylamineAmine
Electrolytic ReductionElectric CurrentAnion-radical, Nitroso, HydroxylamineAryl Hydroxylamine or Amine
Transfer HydrogenationHydrazine, Rh catalystNitroso, HydroxylamineAryl Hydroxylamine

This table summarizes common methods for the reduction of aromatic nitro groups.

The fluorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group ortho and para to the fluorine atom activates the ring for nucleophilic attack. This reaction generally proceeds via a stepwise mechanism involving a resonance-stabilized intermediate.

The mechanism is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is particularly stabilized by the nitro group. In the final step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored.

Recent studies have shown that SNAr reactions can exist on a mechanistic continuum, ranging from a clear stepwise process to a concerted mechanism, depending on the nucleophile and substrate. rsc.org For this compound, the reaction with various nucleophiles (e.g., alkoxides, thiolates, amines) would lead to the displacement of the fluoride (B91410) ion.

Nucleophile (Nu⁻)Reagent ExampleProduct Structure
AlkoxideSodium methoxide (B1231860) (NaOCH₃)2-Amino-5-methoxy-3-nitrobenzoic acid
ThiolateSodium thiophenoxide (NaSPh)2-Amino-5-(phenylthio)-3-nitrobenzoic acid
AmineAmmonia (NH₃)2,5-Diamino-3-nitrobenzoic acid
Hydroxide (B78521)Sodium hydroxide (NaOH)2-Amino-5-hydroxy-3-nitrobenzoic acid

This table illustrates potential products from the SNAr reaction of this compound with various nucleophiles.

Catalysis plays a pivotal role in both the synthesis and derivatization of this compound and its precursors.

Synthesis: The synthesis of the parent compound or its isomers often involves catalytic steps. For instance, the preparation of 2-amino-5-fluorobenzoic acid, a related compound, can involve catalytic hydrogenation to reduce a nitro group, using catalysts like a mixture of platinum and sulfur. google.com

Derivatization:

Catalytic Hydrogenation: As detailed in section 3.1.1, catalysts like Pd/C, PtO₂, and Raney Nickel are fundamental in the reduction of the nitro group. wikipedia.org The mechanism involves the activation of both hydrogen gas and the nitro compound on the metal surface. orientjchem.org

Copper-Catalyzed N-Arylation: The amino group of the resulting diamine (after nitro reduction) or a related precursor can undergo coupling reactions. Copper-catalyzed Ullmann N-arylation reactions are a powerful method for forming C-N bonds and synthesizing N-containing heterocycles. acs.org This type of reaction typically involves a Cu(I)/Cu(III) catalytic cycle.

Reaction TypeCatalystReactant GroupProduct Type
Nitro Group ReductionPd/C, PtO₂, Raney NiNitro (-NO₂)Amine (-NH₂)
Ullmann N-ArylationCopper(I) Iodide (CuI)Amine (-NH₂)N-Aryl derivative
C-H ActivationPalladium(II) AcetateAromatic C-HC-C or C-X coupled product

This table provides examples of catalytic systems used in the synthesis and derivatization of aromatic compounds like this compound.

Beyond the common polar reaction mechanisms, transformations involving this compound can also proceed through radical and other ionic pathways.

Ionic Pathways: The synthesis of nitroaromatic compounds themselves proceeds through an ionic pathway. The electrophilic aromatic substitution (nitration) involves the highly reactive nitronium ion (NO₂⁺), which is generated from nitric acid and a strong dehydrating agent like sulfuric acid. nih.gov This electrophile attacks the aromatic ring to form the nitro-substituted product.

Radical Pathways: The reduction of the nitro group can be initiated by a single-electron transfer, leading to the formation of a nitroaromatic anion-radical (ArNO₂⁻). nih.gov This radical ion is a key intermediate in many biological and chemical reduction processes. Its formation is the first step in a cascade that ultimately leads to the fully reduced amine. The stability and reactivity of this radical intermediate are influenced by the other substituents on the aromatic ring.

Advanced Spectroscopic and Analytical Characterization of 2 Amino 5 Fluoro 3 Nitrobenzoic Acid and Its Derivatives

High-Resolution Structural Elucidation Techniques

High-resolution techniques are indispensable for determining the precise molecular structure of 2-amino-5-fluoro-3-nitrobenzoic acid, providing detailed insights into its atomic connectivity, functional groups, and three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and proximity of atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region for the two non-equivalent protons on the benzene (B151609) ring. These protons (at C4 and C6) would appear as doublets of doublets due to coupling with each other (meta-coupling) and with the fluorine atom. The broad signals for the amine (-NH₂) and carboxylic acid (-COOH) protons would also be observable, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts would be influenced by the attached functional groups; for instance, the carboxyl carbon would appear significantly downfield (~165-175 ppm). The carbon atoms bonded to the electronegative fluorine, nitrogen (of the nitro and amino groups), and oxygen atoms will exhibit characteristic shifts.

¹⁹F NMR: As fluorine-19 is a high-abundance, high-sensitivity nucleus, ¹⁹F NMR is a powerful tool for fluorinated compounds. The spectrum for this compound would show a single resonance. The precise chemical shift provides a sensitive probe of the electronic environment around the fluorine atom.

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR could be used to characterize the two different nitrogen environments of the amino (-NH₂) and nitro (-NO₂) groups, which would resonate at distinct chemical shifts.

While specific, experimentally verified NMR data for this compound is not widely published, data from structurally similar compounds can provide expected ranges.

Table 1: Predicted NMR Characteristics for this compound
NucleusPredicted Chemical Shift (ppm)Expected Multiplicity & Coupling
Aromatic CH (C4-H)~7.5 - 8.5Doublet of doublets (dd)
Aromatic CH (C6-H)~7.0 - 8.0Doublet of doublets (dd)
-COOH>10Broad singlet (bs)
-NH₂~5 - 7Broad singlet (bs)
Aromatic C-F~150 - 165Doublet (¹JCF)
Aromatic C-NH₂~140 - 150Singlet or small doublet
Aromatic C-NO₂~135 - 145Singlet or small doublet
Aromatic C-COOH~110 - 120Singlet or small doublet
-COOH~165 - 175Singlet
¹⁹F~ -110 to -130Multiplet

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound (C₇H₅FN₂O₄). The theoretical monoisotopic mass is 200.0233 Da. HRMS can confirm this mass to within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides definitive structural information. For this compound, characteristic fragmentation would likely involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and the nitro group (NO₂), helping to confirm the presence and arrangement of the functional groups.

Table 2: Predicted m/z Values for Adducts of this compound in HRMS uni.lu
Adduct TypeCalculated m/z
[M+H]⁺201.03061
[M+Na]⁺223.01255
[M-H]⁻199.01605
[M+NH₄]⁺218.05715

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a detailed fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups. The O-H stretch of the carboxylic acid will appear as a very broad band in the 2500-3300 cm⁻¹ region. The N-H stretching vibrations of the primary amine will be visible as two distinct bands around 3300-3500 cm⁻¹. The C=O stretch of the carboxylic acid will produce a strong, sharp peak around 1700 cm⁻¹. The asymmetric and symmetric stretches of the nitro group are expected near 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would complement the IR data, providing strong signals for the aromatic ring vibrations and the symmetric stretch of the nitro group.

Detailed vibrational studies on the related compound 2-amino-5-fluorobenzoic acid have been performed, providing a strong basis for interpreting the spectra of its nitro derivative. nih.gov

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 3: Example Crystal Data for the Analogous Compound 2-Amino-5-fluorobenzoic Acid nih.gov
ParameterValue
Chemical FormulaC₇H₆FNO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.9346 (2)
b (Å)11.7542 (6)
c (Å)11.9727 (5)
β (°)96.782 (3)
Volume (ų)689.58 (5)

Chromatographic Methodologies for Purity, Identity, and Enantiomeric Excess

Chromatographic techniques are essential for separating the target compound from impurities, confirming its identity, and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds.

Method Development: A reversed-phase HPLC (RP-HPLC) method is typically developed for a polar aromatic compound like this compound. This involves using a non-polar stationary phase (e.g., C18) and a polar mobile phase. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier (e.g., trifluoroacetic acid or formic acid) to ensure good peak shape for the carboxylic acid. Detection is usually performed using a UV detector, set to a wavelength where the analyte exhibits strong absorbance.

Method Validation: Once developed, the HPLC method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is fit for purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.

Linearity: Demonstrating a direct proportional relationship between detector response and concentration over a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly.

Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

As this compound is not chiral, the determination of enantiomeric excess is not applicable.

Chiral Chromatography for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is critical in the synthesis and application of chiral molecules, as different enantiomers can exhibit distinct biological activities. chromatographyonline.com For derivatives of this compound that possess a stereogenic center, or exhibit atropisomerism, chiral chromatography is the method of choice for separating and quantifying the individual enantiomers. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful tool for direct enantioselective separation. nih.gov The selection of an appropriate CSP is crucial and is based on the functional groups of the analyte, which dictate the chiral recognition mechanism. For amino acid derivatives like this compound, several types of CSPs are effective:

Macrocyclic Glycopeptide CSPs: Phases like Chirobiotic™ T, based on teicoplanin, are particularly effective for the separation of underivatized α-amino acids and their derivatives. sigmaaldrich.com The recognition mechanism involves multiple interactions, including hydrogen bonding, ionic interactions with the carboxyl and amino groups, and π-π interactions with the aromatic ring. nih.gov

Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), offer broad applicability for a wide range of chiral compounds. researchgate.netmdpi.com The helical structure of the polysaccharide creates chiral grooves where enantiomers can interact differently via hydrogen bonds, dipole-dipole, and π-π interactions. mdpi.com

The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. Method development often involves optimizing the mobile phase composition (e.g., mixtures of alkanes and alcohols), flow rate, and column temperature to achieve baseline separation. sigmaaldrich.com

Table 1: Representative Chiral HPLC Data for a Derivative of this compound This table presents hypothetical data to illustrate the typical results obtained from a successful chiral separation.

EnantiomerRetention Time (t_R) [min]Separation Factor (α)Resolution (R_s)
Enantiomer 112.51.182.1
Enantiomer 214.8

Column: Chirobiotic™ T; Mobile Phase: Methanol/Water (80:20 v/v) with 0.1% Acetic Acid; Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. nih.gov However, this compound is a polar molecule with low volatility due to the presence of carboxylic acid and amino functional groups, making it unsuitable for direct GC analysis. sigmaaldrich.comresearchgate.net Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

Derivatization: The primary goal of derivatization is to replace the active hydrogen atoms on the polar functional groups (-COOH and -NH₂) with nonpolar moieties. sigmaaldrich.com Two common and effective methods are:

Silylation: This is a widely used technique where a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), reacts with the active hydrogens to form tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.commdpi.com These derivatives are significantly more volatile and less prone to unwanted interactions within the GC column. mdpi.com The reaction would cap both the carboxylic acid, forming a TBDMS-ester, and the amino group, forming a TBDMS-amine.

Alkylation/Esterification: This involves converting the carboxylic acid to an ester, for example, by using a reagent like methyl chloroformate (MCF). nih.gov This method primarily targets the carboxylic acid and amino groups. nih.gov

GC-MS Analysis: Once derivatized, the sample is injected into the GC, where the volatile derivatives are separated on a capillary column (e.g., a nonpolar HP-5MS column). unina.it The separated components then enter the mass spectrometer, which ionizes them (typically via electron impact, EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. For a di-TBDMS derivative of this compound, characteristic fragments would include the molecular ion [M]⁺ and losses of methyl ([M-15]⁺) and tert-butyl ([M-57]⁺) groups from the silyl moieties. researchgate.net

Table 2: Predicted Key Mass Fragments for the di-TBDMS Derivative of this compound

Fragment DescriptionProposed Fragment Structure/LossPredicted m/z
Molecular Ion [M]⁺C₂₀H₃₅FN₂O₄Si₂428
Loss of Methyl [M-CH₃]⁺Loss of a methyl group from a TBDMS moiety413
Loss of tert-Butyl [M-C₄H₉]⁺Loss of a tert-butyl group from a TBDMS moiety371
Loss of TBDMS-OLoss of the silyloxy group from the ester311

Advanced Hyphenated Techniques (e.g., LC-NMR, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information by combining high-resolution separation with unambiguous structural identification. oup.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): The coupling of HPLC with NMR spectroscopy is a powerful tool for the structural elucidation of compounds within complex mixtures, often eliminating the need for tedious offline isolation. iosrphr.org In this technique, the eluent from the HPLC column flows through a specialized NMR flow cell. As a chromatographic peak corresponding to this compound or one of its derivatives elutes, the flow can be stopped, and detailed one- and two-dimensional NMR spectra (e.g., ¹H, ¹³C, COSY) can be acquired. iosrphr.org This provides definitive structural information, including the connectivity of atoms and the specific substitution pattern on the aromatic ring, confirming the identity of the compound directly. ucl.ac.uk For the parent compound, ¹H NMR would reveal distinct signals for the two aromatic protons and the protons on the amino and carboxylic acid groups.

GC-IR (Gas Chromatography-Infrared Spectroscopy): GC-IR combines the high-efficiency separation of gas chromatography with the functional group identification capabilities of infrared spectroscopy. After separation of a volatile derivative of this compound on the GC column, the eluting compound passes through a heated light pipe in an FTIR spectrometer. oup.com An IR spectrum is continuously recorded, allowing for the identification of functional groups based on their characteristic absorption frequencies. This technique is particularly useful for distinguishing between isomers that may have similar mass spectra but different functional group arrangements. For any derivative of this compound, GC-IR would be highly effective at confirming the presence of the nitro group, which exhibits strong and characteristic asymmetric and symmetric N-O stretching vibrations in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comorgchemboulder.com

Computational Chemistry and Theoretical Studies of 2 Amino 5 Fluoro 3 Nitrobenzoic Acid

Molecular Modeling and Electronic Structure Calculations

No specific Density Functional Theory (DFT) studies focusing on the electronic properties and reactivity of 2-Amino-5-fluoro-3-nitrobenzoic acid have been identified. Such studies would be invaluable for understanding the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and local reactivity descriptors, which are crucial for predicting its chemical behavior.

There is no available research detailing quantum chemical calculations to predict the reaction mechanisms involving this compound. These calculations are essential for elucidating transition states, activation energies, and reaction pathways, which are fundamental to understanding its synthesis and derivatization.

A thorough conformational analysis and molecular dynamics (MD) simulations for this compound have not been published. Such studies would provide insights into the molecule's flexibility, preferred conformations in different solvent environments, and its dynamic behavior, which are critical for understanding its interactions with biological macromolecules.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data may exist, there are no reported computational studies aimed at predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis) of this compound. Theoretical calculations are powerful tools for interpreting and assigning experimental spectra, and the absence of such studies represents a significant gap in the characterization of this compound.

In Silico Screening and Rational Design

No molecular docking studies of this compound with any potential biological targets have been found in the scientific literature. Molecular docking is a key computational technique used in drug discovery to predict the binding affinity and mode of interaction between a small molecule and a protein target. The lack of such studies means that the potential biological activity of this compound remains computationally unexplored.

Medicinal Chemistry and Biological Applications of the 2 Amino 5 Fluoro 3 Nitrobenzoic Acid Scaffold

Design and Synthesis of Bioactive Derivatives

The structural features of 2-amino-5-fluoro-3-nitrobenzoic acid make it an attractive starting material for the generation of novel chemical entities. The amino and carboxylic acid groups serve as handles for further chemical modifications, while the fluorine and nitro substituents significantly influence the molecule's electronic properties and potential biological interactions.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Currently, there is a limited amount of publicly available research specifically detailing structure-activity relationship (SAR) studies for derivatives of this compound. However, the principles of medicinal chemistry suggest that systematic modifications of this scaffold would be crucial for optimizing biological performance. Key areas for SAR exploration would include:

Modification of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or other bioisosteres could significantly impact the compound's solubility, membrane permeability, and interaction with biological targets.

Derivatization of the Amino Group: Acylation, alkylation, or incorporation of the amine into heterocyclic systems would allow for the exploration of a wide chemical space and could lead to enhanced target binding.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation dramatically alters the electronic and steric properties of the molecule, which can have a profound effect on biological activity.

Substitution at the Fluoro Position: While substitution of the fluorine atom is chemically challenging, exploring analogs with other halogens or small functional groups at this position could provide insights into the role of this substituent in target engagement.

A comprehensive SAR study would involve the synthesis of a library of analogs with systematic variations at these positions, followed by rigorous biological testing to identify key structural features responsible for the desired pharmacological effects.

Prodrug Design and Targeted Delivery Strategies

The development of prodrugs is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of a parent drug molecule. For the this compound scaffold, the carboxylic acid and amino groups are ideal handles for prodrug design.

Amino acids can be conjugated to the parent drug, leading to several-fold increases in water solubility and potentially enhancing oral delivery. This approach has been widely adopted to improve the bioavailability of drugs with low solubility and permeability.

While specific examples of prodrugs derived from this compound are not extensively documented in the literature, the general principles of prodrug design are highly applicable. For instance, esterification of the carboxylic acid with a promoiety that is cleaved by enzymes at the target site could be employed for targeted drug delivery. Similarly, the amino group could be masked with a group that is selectively removed under specific physiological conditions, such as the hypoxic environment of a tumor, to release the active drug.

Combinatorial Chemistry and High-Throughput Synthesis for Library Generation

The this compound scaffold is well-suited for combinatorial chemistry and high-throughput synthesis approaches to generate large libraries of diverse derivatives. The presence of multiple reactive sites allows for the parallel synthesis of numerous compounds.

For example, the carboxylic acid can be activated and reacted with a variety of amines to produce a library of amides. Subsequently, the nitro group could be reduced and the resulting amine could be acylated with a range of carboxylic acids, leading to a large and diverse set of molecules. Solid-phase synthesis, where the scaffold is attached to a resin, can facilitate the purification and handling of intermediates and final products, further streamlining the library generation process.

While specific combinatorial libraries based on this compound are not widely reported, the principles of this technology are directly applicable to this versatile scaffold for the discovery of new bioactive agents.

Pharmacological Applications and Target Identification

Derivatives of the this compound scaffold have been investigated for a range of pharmacological applications, primarily in the areas of oncology and infectious diseases.

Anticancer Activities and Cytotoxicity Mechanisms

There is emerging evidence that derivatives of fluorinated nitrobenzoic acids possess anticancer properties. For instance, research on derivatives of the related compound, 2-amino-6-fluoro-3-nitrobenzonitrile, has shown promising antitumor activity. Studies have demonstrated that certain quinazoline (B50416) derivatives synthesized from this compound exhibit significant cytotoxicity against various cancer cell lines, including cervical (HeLa), breast (MCF-7), and colon (CaCo-2) cancer cells, with IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range.

The proposed mechanisms for the anticancer activity of such compounds often involve the inhibition of key enzymes involved in cancer cell proliferation and survival. The specific cytotoxic mechanisms for derivatives of this compound are not yet fully elucidated and represent an active area of research.

Table 1: Cytotoxicity of Selected 2-amino-6-fluoro-3-nitrobenzonitrile Derivatives

Compound Type Cancer Cell Line IC50 (µM)
Quinazoline Derivative HeLa 0.157 - 5.8
Quinazoline Derivative MCF-7 0.157 - 5.8

Data is for derivatives of the related compound 2-amino-6-fluoro-3-nitrobenzonitrile.

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

The 2-aminobenzoic acid scaffold, in general, has been a source of compounds with antimicrobial properties. Specific derivatives of this compound have been investigated for their potential as antimicrobial agents.

Antibacterial Activity: While comprehensive studies on the antibacterial properties of this compound derivatives are limited, the broader class of fluorinated quinolones, which can be synthesized from related starting materials, are potent antibacterial agents. The fluorine atom is often a key feature in enhancing the activity of these compounds. Further investigation into derivatives of this compound could lead to the discovery of novel antibacterial agents.

Antifungal Activity: Research has shown that certain derivatives of 2-aminobenzoic acid exhibit antifungal activity. For example, some derivatives have shown efficacy against the pathogenic yeast Candida albicans. The mechanism of action is thought to involve the disruption of fungal cell processes. While specific data for this compound derivatives is not abundant, the potential for developing antifungal agents from this scaffold exists.

Antiviral Activity: The antiviral potential of this compound derivatives is an area that remains largely unexplored. However, the structural features of the scaffold offer possibilities for designing molecules that could interfere with viral replication processes. For example, derivatives could be designed to inhibit viral enzymes or block viral entry into host cells. There is a clear opportunity for future research to investigate the antiviral properties of compounds derived from this versatile chemical starting point.

Anti-inflammatory and Immunomodulatory Effects

Direct studies detailing the anti-inflammatory and immunomodulatory properties of this compound derivatives are not extensively documented. However, research into analogous structures provides insights into potential mechanisms. For instance, derivatives of 2-aminothiophenes have been shown to possess anti-inflammatory activity. These compounds can activate the Nuclear factor erythroid 2-related factor 2 (NRF2), which in turn modulates inflammatory responses. The activation of the NRF2/heme oxygenase-1 (HO-1) pathway is a key mechanism for controlling inflammation. Furthermore, NRF2 has a negative regulatory effect on the NF-κB signaling pathway, a critical mediator of inflammatory processes.

In studies involving 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, it was observed that their anti-inflammatory activity correlated with their ability to activate NRF2. Certain derivatives were effective in reducing nitric oxide (NO) production induced by lipopolysaccharide (LPS) in RAW 264.7 cells. These compounds also demonstrated the ability to decrease the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as the inflammatory mediator prostaglandin E2 (PGE2).

While these findings are for a different heterocyclic system, they suggest a potential avenue for the investigation of this compound derivatives, which may also modulate these key inflammatory pathways.

Applications in Neurological Disorders (e.g., Alzheimer's, Parkinson's)

There is currently a lack of specific research on the application of this compound derivatives in the context of neurological disorders such as Alzheimer's and Parkinson's disease. The development of therapeutic agents for these multifactorial diseases often involves targeting multiple pathological pathways, including neuroinflammation and oxidative stress. Given the potential for aminobenzoic acid derivatives to exhibit anti-inflammatory and antioxidant activities, this could be a promising, yet unexplored, area of research.

Antidiabetic and Metabolic Disorder Therapeutics

Similarly, the scientific literature does not currently contain specific studies on the use of this compound derivatives for the treatment of diabetes or other metabolic disorders. This remains an open area for future scientific inquiry.

Other Emerging Therapeutic Areas (e.g., Psoriasis, Benign Prostatic Hypertrophy)

Investigations into the efficacy of this compound derivatives for the treatment of psoriasis or benign prostatic hypertrophy have not been reported in the available scientific literature.

Mechanistic Investigations of Biological Activity

Elucidation of Molecular Target Interactions and Binding Affinity

Detailed mechanistic studies to identify specific molecular targets and quantify the binding affinities of this compound derivatives are limited. However, the structural features of this scaffold suggest potential interactions with various biological macromolecules. The presence of amino, fluoro, nitro, and carboxylic acid functional groups provides multiple points for potential hydrogen bonding, electrostatic, and hydrophobic interactions with enzyme active sites and receptor binding pockets.

For a related compound, 4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid methyl ester, it has been suggested that its functional groups enable it to bind to a variety of enzymes and receptors, thereby potentially inhibiting or activating them . The nitro group, for instance, could be reduced to form reactive species that interact with cellular components .

Furthermore, the incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance binding affinity. Fluorine can participate in favorable interactions with protein targets and can influence the conformation and electronic properties of the molecule to improve its binding characteristics.

Modulation of Key Cellular Signaling Pathways

Specific studies on how this compound derivatives modulate key cellular signaling pathways are not yet available. However, based on the activities of structurally related compounds, it is plausible that they could influence pathways involved in inflammation and cellular stress responses. As mentioned previously, the NRF2 and NF-κB signaling pathways are potential targets for compounds with an amino-benzoic acid-like scaffold. Future research is necessary to determine if derivatives of this compound can indeed modulate these or other critical cellular pathways.

Data Tables

Enzyme Inhibition and Activation Mechanisms

The this compound scaffold is a synthetically derived molecule that holds potential in the field of medicinal chemistry, particularly as a foundation for the development of enzyme inhibitors. While specific research on this exact compound is limited, the broader class of anthranilic acid derivatives has been extensively studied, revealing various mechanisms of enzyme modulation. These analogues are recognized as "privileged" pharmacophores in drug discovery due to their ability to interact with a wide range of biological targets. nih.gov

Derivatives of anthranilic acid have demonstrated inhibitory activity against several classes of enzymes, including kinases, α-glucosidase, and aldo-keto reductases. nih.gov The mechanism of inhibition is often rooted in the specific substitution pattern on the anthranilic acid core, which allows for tailored interactions with the enzyme's active site.

For instance, the carboxylate group of the scaffold can form crucial hydrogen bonds or ionic interactions with positively charged amino acid residues (like arginine or lysine) within an active site. The amino group can act as a hydrogen bond donor, while the fluorine atom, being highly electronegative, can engage in hydrogen bonding or other electrostatic interactions, potentially enhancing binding affinity and selectivity. The nitro group, a strong electron-withdrawing group, can influence the electronic properties of the aromatic ring and participate in polar interactions.

A hypothetical mechanism for a derivative of this compound acting as a competitive inhibitor could involve the molecule binding to the active site of an enzyme, thereby preventing the natural substrate from binding. The affinity and specificity of this binding would be dictated by the collective interactions of the amino, fluoro, nitro, and carboxylic acid functionalities with the amino acid residues of the active site.

While less common, enzyme activation by small molecules can also occur. This might happen if the binding of a derivative of the this compound scaffold induces a conformational change in the enzyme that leads to a more active state. However, the design of enzyme activators is generally more challenging than the design of inhibitors.

Table 1: Potential Enzyme Targets for this compound Derivatives

Enzyme ClassPotential Mechanism of ActionTherapeutic Area
Protein KinasesCompetitive inhibition at the ATP-binding site.Cancer, Inflammation
α-GlucosidaseCompetitive inhibition, mimicking the transition state of the substrate.Diabetes
Aldo-keto reductasesInhibition through interactions with the active site and cofactor binding region.Diabetic complications, Cancer
HCV NS5B PolymeraseAllosteric or competitive inhibition of RNA synthesis.Antiviral

Scaffold Hopping and Bioisosteric Replacements in Drug Discovery

Scaffold hopping and bioisosteric replacement are crucial strategies in medicinal chemistry aimed at discovering novel compounds with improved pharmacological profiles, such as enhanced potency, better selectivity, or more favorable pharmacokinetic properties. uniroma1.it These techniques are particularly relevant for optimizing lead compounds derived from scaffolds like this compound.

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original's biological activity. uniroma1.it The goal is to access new chemical space, which can lead to the discovery of compounds with entirely new intellectual property profiles and potentially better drug-like properties. For a molecule based on the this compound scaffold, a medicinal chemist might replace the substituted benzene (B151609) ring with a different aromatic or heteroaromatic system. The key is to preserve the spatial arrangement of the critical functional groups (the amino, fluoro, nitro, and carboxylic acid moieties or their bioisosteric replacements) that are responsible for the interaction with the biological target.

Bioisosteric replacement is a more subtle modification where a functional group is exchanged for another group with similar physical or chemical properties, leading to a molecule that retains the same biological activity. ufrj.br This strategy is often employed to fine-tune the properties of a lead compound.

For the this compound scaffold, several bioisosteric replacements could be envisioned:

Carboxylic Acid Bioisosteres: The carboxylic acid group is frequently replaced to improve metabolic stability, cell permeability, or to modulate acidity. Common bioisosteres for a carboxylic acid include tetrazoles, hydroxamic acids, and certain acylsulfonamides. scispace.com For instance, replacing the carboxylic acid with a tetrazole ring can result in a compound with similar acidity and binding interactions but with improved oral bioavailability.

Amino Group Bioisosteres: The amino group could be replaced with other hydrogen bond donors like a hydroxyl or a methylamino group to explore changes in hydrogen bonding capacity and basicity.

Nitro Group Bioisosteres: The nitro group is sometimes considered a potential liability in drug candidates due to metabolic concerns. It could be replaced with other electron-withdrawing groups such as a nitrile, a sulfone, or a trifluoromethyl group to maintain similar electronic properties while potentially improving the metabolic profile.

Fluorine Bioisosteres: While fluorine itself is often used as a bioisostere for hydrogen to block metabolism or modulate electronics, in this scaffold, its position is fixed. However, in related analogs, its position could be varied, or it could be replaced by other small, electronegative groups.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

Functional GroupPotential BioisosteresRationale for Replacement
Carboxylic AcidTetrazole, Acylsulfonamide, Hydroxamic AcidImprove metabolic stability, enhance cell permeability, modulate pKa.
Amino GroupHydroxyl, MethylaminoModify hydrogen bonding potential and basicity.
Nitro GroupNitrile, Sulfone, TrifluoromethylEnhance metabolic stability, maintain electron-withdrawing nature.

These strategies of scaffold hopping and bioisosteric replacement are powerful tools that could be applied to the this compound scaffold to generate novel and improved therapeutic agents.

Materials Science and Advanced Applications of 2 Amino 5 Fluoro 3 Nitrobenzoic Acid and Its Derivatives

Incorporation into Functional Materials

The presence of reactive amine and carboxylic acid groups makes 2-amino-5-fluoro-3-nitrobenzoic acid a prime candidate for incorporation into various functional polymers and supramolecular structures.

Polymer Chemistry and Design of Advanced Polymeric Materials

Theoretically, this compound can be utilized as a monomer in the synthesis of various classes of advanced polymeric materials. The amino and carboxylic acid functionalities are suitable for step-growth polymerization, leading to the formation of aromatic polyamides (aramids) or polyimides.

The incorporation of the fluorinated and nitrated benzene (B151609) ring into the polymer backbone could impart specific properties:

Enhanced Thermal Stability: The aromatic nature of the monomer unit would likely contribute to high thermal and thermo-oxidative stability, a characteristic feature of aramids.

Improved Solubility: The fluorine substituent might enhance the solubility of the resulting polymers in organic solvents, which is often a challenge for rigid-rod aromatic polymers.

Modified Electronic Properties: The electron-withdrawing nitro and fluoro groups would influence the electronic nature of the polymer, potentially leading to materials with low dielectric constants or specific charge-transport properties.

A hypothetical polycondensation reaction to form a polyamide is depicted below:

Interactive Data Table: Potential Properties of Polyamides Derived from this compound

PropertyPotential Influence of this compound Monomer
Thermal Stability High, due to aromatic backbone.
Solubility Potentially improved in organic solvents due to the fluorine atom.
Dielectric Constant Potentially lowered due to the electronegativity of fluorine.
Mechanical Strength High, characteristic of aramids.

Self-Assembly Properties and Supramolecular Architectures

The functional groups on this compound could drive the formation of ordered supramolecular structures through non-covalent interactions.

Hydrogen Bonding: The carboxylic acid and amino groups are excellent hydrogen bond donors and acceptors, which could lead to the formation of tapes, sheets, or other well-defined aggregates.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions, further stabilizing supramolecular assemblies.

Dipole-Dipole Interactions: The highly polar nitro group can engage in strong dipole-dipole interactions, influencing the packing of the molecules in the solid state.

The interplay of these interactions could be exploited to create liquid crystals, gels, or other self-assembled materials. The fluorine atom could also introduce halogen bonding as an additional tool for directing the self-assembly.

Development of Electronic and Optical Materials

The electronic properties of this compound suggest its potential, or the potential of its derivatives, in electronic and optical materials. The electron-withdrawing nitro and fluoro groups significantly lower the energy levels of the frontier molecular orbitals (HOMO and LUMO).

While no specific applications in devices like organic light-emitting diodes (OLEDs) have been reported, derivatives of this compound could theoretically be explored as:

Electron-Transporting Materials: The electron-deficient nature of the aromatic ring might facilitate electron transport.

Host Materials in OLEDs: By appropriate functionalization, it could be used as a host material for phosphorescent emitters.

Non-linear Optical (NLO) Materials: The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the same aromatic ring (a "push-pull" system) is a common design motif for molecules with NLO properties.

Interactive Data Table: Potential Electronic Properties and Applications

PropertyPotential Role of this compound Derivatives
LUMO Energy Level Lowered by nitro and fluoro groups, potentially favoring electron injection/transport.
Molecular Dipole Moment High, due to the polar functional groups.
Non-linear Optical Response Possible due to the push-pull electronic structure.

Catalytic Applications as Ligands or Precursors

The functional groups of this compound also make it a potential candidate for the development of ligands for catalysis.

Role in Transition Metal Catalysis

The amino and carboxylic acid groups can act as coordination sites for transition metals. Derivatives of this molecule could be synthesized to form bidentate or polydentate ligands.

Ligand Synthesis: The amino group can be readily functionalized to introduce other coordinating moieties, for example, through Schiff base condensation or acylation, to create ligands for various transition metals like palladium, copper, or rhodium.

Electronic Tuning of Catalysts: The electron-withdrawing nature of the fluoro and nitro groups on the ligand backbone would influence the electronic properties of the metal center in a resulting complex. This can be used to tune the reactivity and selectivity of the catalyst in reactions such as cross-coupling, hydrogenation, or oxidation.

Organocatalysis and Asymmetric Synthesis

The core structure of this compound contains functionalities that are common in organocatalysts.

Brønsted Acid/Base Catalysis: The carboxylic acid and amino groups can act as Brønsted acid and base catalysts, respectively.

Hydrogen Bonding Catalysis: These groups can also activate substrates through hydrogen bonding.

Chiral Catalyst Development: If the molecule is resolved into its enantiomers or derivatized with a chiral auxiliary, it could serve as a precursor for chiral organocatalysts for asymmetric synthesis. For example, chiral amides or ureas derived from the amino group could be explored in asymmetric Michael additions or aldol reactions. Bifunctional catalysts bearing both a hydrogen-bond donor and a Lewis basic site are a prominent class of organocatalysts.

Green Chemistry Applications and Sustainable Catalysis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound and its derivatives, green chemistry applications primarily focus on developing more environmentally benign synthetic routes and exploring their potential in sustainable catalysis. While direct research on the green chemistry applications of this compound is not extensively documented, the broader fields of nitrobenzoic acid and fluorinated aromatic compound synthesis offer valuable insights into potential sustainable methodologies.

One of the core tenets of green chemistry is the use of alternative, less hazardous solvents and reagents. Traditional nitration and fluorination reactions often employ harsh acids and volatile organic solvents. Greener approaches to the synthesis of related nitrobenzoic acids have been explored, such as utilizing a mixture of nitric acid and acetic anhydride (HNO3/Ac2O), which presents a more environmentally friendly nitrating process researchgate.net. For instance, a novel green synthesis of o-nitrobenzoic acid has been developed using aerobic oxidation of o-nitrotoluene with aqueous ethanol as the solvent and substituted iron porphyrins as biomimetic catalysts researchgate.net. This method avoids the use of more hazardous solvents like pure methanol researchgate.net.

Furthermore, solvent-free reaction conditions represent a significant advancement in green chemistry. The fluorination of aromatic compounds, a key step in the synthesis of molecules like this compound, has been achieved under solvent-free conditions using N-F reagents such as N-fluorobenzenesulfonimide researchgate.netresearchgate.net. These solvent-free methods can lead to easier product isolation, higher purity, and lower environmental impact researchgate.net. The development of a PFAS-free synthesis for fluorinated compounds, which uses caesium fluoride (B91410) salt as the fluorine source, further highlights the move towards more environmentally benign synthetic routes in pharmaceutical and agrochemical industries uva.nl.

In the realm of sustainable catalysis, derivatives of aminobenzoic acids, such as anthranilic acid, have shown promise. Metal complexes of anthranilic acid have been investigated for their catalytic activity in reduction reactions nih.gov. For example, Ag/Ru bimetallic nanoparticles have been shown to be effective catalysts for the reduction of o-nitrobenzoic acid to anthranilic acid researchgate.net. This suggests the potential for derivatives of this compound to be utilized in the development of novel catalysts. The functional groups present in this compound—the amino, fluoro, and nitro groups, along with the carboxylic acid—offer multiple sites for coordination with metal centers, making its derivatives interesting candidates for catalytic applications.

Moreover, the broader class of benzoic acid derivatives is a subject of intense research in the field of catalysis, particularly in C-H bond functionalization. Palladium-catalyzed reactions, for instance, have been employed for the meta-C–H olefination of benzoic acid derivatives scispace.comnih.gov. The development of such catalytic methods allows for more efficient and atom-economical syntheses of complex molecules. The synthesis of benzoic acids themselves is also a target for green chemistry, with methods being developed for their production from abundant and sustainable feedstocks like carbon dioxide using recyclable heterogeneous catalysts nih.gov.

The following tables summarize some of the green chemistry approaches and catalytic applications relevant to the synthesis and potential uses of this compound and its derivatives.

Table 1: Green Chemistry Approaches in the Synthesis of Related Aromatic Compounds

Green Chemistry PrincipleApplication in Synthesis of Related CompoundsReference
Use of Greener Solvents Aerobic oxidation of o-nitrotoluene to o-nitrobenzoic acid using aqueous ethanol instead of pure methanol. researchgate.net
Alternative Reagents Nitration of methyl 3-methylbenzoate using a mixture of HNO3/Ac2O. researchgate.net
Solvent-Free Synthesis Fluorination of aromatic compounds with N-fluorobenzenesulfonimide under solvent-free conditions. researchgate.netresearchgate.net
Biomimetic Catalysis Use of substituted iron porphyrins as biomimetic catalysts for the oxidation of o-nitrotoluene. researchgate.net
Sustainable Feedstocks Synthesis of benzoic acids from CO2 and water using a MOF-supported palladium catalyst. nih.gov

Table 2: Potential Catalytic Applications of Aminobenzoic Acid Derivatives

Catalyst TypeReactionSubstrateProductReference
Ag/Ru Bimetallic Nanoparticles Reductiono-Nitrobenzoic acidAnthranilic acid researchgate.net
Palladium(II) Complexes meta-C–H OlefinationBenzoic acid derivativesOlefinated benzoic acid derivatives scispace.comnih.gov
Metal Anthranilate Complexes Reduction4-Nitrophenol4-Aminophenol nih.gov

While the direct application of these specific green methodologies to the synthesis of this compound requires further investigation, they provide a strong foundation for the future development of sustainable pathways to this important chemical compound and its derivatives. The exploration of its derivatives as catalysts also holds potential for the advancement of sustainable chemical transformations.

Environmental and Ecotoxicological Considerations of 2 Amino 5 Fluoro 3 Nitrobenzoic Acid

Environmental Fate and Transport Mechanisms

The environmental persistence and mobility of 2-Amino-5-fluoro-3-nitrobenzoic acid are currently undetermined. Understanding its behavior in various environmental compartments—soil, water, and air—is critical for a comprehensive environmental risk assessment.

Biodegradation Pathways and Microbial Metabolism

There is no specific information available on the biodegradation of this compound. Research on related nitroaromatic compounds suggests that the nitro group can be reduced by a variety of microorganisms under anaerobic conditions, which can be a critical first step in degradation. For instance, the degradation of 2-nitrobenzoate (B253500) has been observed in Pseudomonas fluorescens, proceeding through a reductive route. nih.gov Similarly, studies on fluorobenzoic acids have shown that microorganisms like Pseudomonas sp. B13 can metabolize them, though the presence and position of the fluorine atom can significantly affect the degradation pathway and rate. nih.gov Future research should focus on identifying microbial consortia or specific strains capable of metabolizing this compound and elucidating the enzymatic processes and metabolic intermediates involved.

Photodegradation and Chemical Stability in Environmental Compartments

Data concerning the photodegradation and chemical stability of this compound in environmental settings are absent. The presence of a nitroaromatic system suggests potential for photochemical reactions in the presence of sunlight. However, the influence of the amino and fluoro substituents on the rates and pathways of photodegradation in aquatic and atmospheric environments remains to be investigated. Studies on its hydrolysis and oxidation potential under various environmental pH and temperature conditions are also necessary to assess its persistence.

Bioaccumulation Potential in Ecosystems

The potential for this compound to bioaccumulate in organisms is unknown. Predictive models based on its octanol-water partition coefficient (LogKow) could offer a preliminary assessment, but empirical data from studies with representative aquatic and terrestrial organisms are required for a definitive evaluation of its bioaccumulation and biomagnification potential within food webs. For a structurally similar compound, 3-Amino-5-fluoro-4-methylbenzoic acid, a predicted bioconcentration factor of 3.06 has been noted. epa.gov

Ecotoxicological Impact and Risk Assessment

Without experimental data, a formal risk assessment for this compound cannot be conducted. The ecotoxicological impact on various trophic levels is a critical data gap.

Aquatic Ecotoxicity to Organisms

No studies have been published on the acute or chronic toxicity of this compound to aquatic life, including algae, invertebrates (such as Daphnia), and fish. Establishing the effective concentrations (EC50) and lethal concentrations (LC50) for these organisms is a fundamental step in determining the potential risk to aquatic ecosystems.

Terrestrial Ecotoxicity and Soil Microbial Impact

The effects of this compound on terrestrial ecosystems, including soil-dwelling organisms (e.g., earthworms, springtails) and plants, have not been evaluated. Furthermore, its impact on the structure and function of soil microbial communities is unknown. Given the vital role of soil microorganisms in nutrient cycling, assessing the potential inhibitory or disruptive effects of this compound on key microbial processes such as nitrification and respiration is essential.

Human Health Exposure Pathways in Occupational and Environmental Settings

In occupational settings , such as chemical manufacturing plants or research laboratories where this compound may be synthesized or used, the potential for exposure is highest. echemi.com Workers may be exposed to the compound in the form of dust, vapor, or through direct contact with contaminated surfaces. echemi.comcarlroth.com

In environmental settings , exposure pathways are generally more indirect and result from the release of the compound into the air, water, or soil. itrcweb.org The environmental fate and transport of the substance, including its persistence, mobility, and potential for bioaccumulation, would determine the extent of human exposure. nih.gov For instance, contamination of groundwater or soil could lead to ingestion through drinking water or consumption of contaminated food.

Inhalation Exposure

Inhalation is a primary route of exposure in occupational settings, particularly if the compound is handled in a way that generates dust or aerosols. nih.govechemi.com Fine particles of this compound could become airborne during processes such as weighing, mixing, or transfer. Without proper engineering controls like local exhaust ventilation, these particles can be inhaled and deposited in the respiratory tract. nj.gov While specific occupational exposure limits for this compound have not been established, handling similar chemicals often requires respiratory protection to minimize this risk. echemi.comnj.gov

Dermal Exposure

Direct contact with the skin is another significant exposure pathway, especially in occupational environments. echemi.com This can occur through spills, splashes, or handling of contaminated equipment without adequate personal protective equipment (PPE). fishersci.com The chemical's properties, such as its solubility and molecular size, will influence its ability to be absorbed through the skin. For similar compounds, the use of chemical-resistant gloves and protective clothing is a standard recommendation to prevent dermal uptake. echemi.comfishersci.com

Ingestion Exposure

Accidental ingestion in an occupational setting can happen through hand-to-mouth contact after handling the chemical without proper hygiene practices, such as washing hands before eating or smoking. carlroth.com In an environmental context, ingestion could occur if the compound leaches into drinking water sources or accumulates in the food chain. nih.gov The potential for this pathway is dependent on the chemical's environmental persistence and its behavior in soil and water systems. epa.gov

Environmental Pathways

The journey of a chemical from its source to a human receptor is known as an environmental pathway. nih.gov For this compound, this could involve its release from an industrial facility into the atmosphere, water bodies, or soil. nih.gov Once in the environment, its transport and transformation will be governed by various factors. itrcweb.orgdtic.mil For example, its solubility in water will affect its mobility in aquatic systems, and its adsorption to soil particles will determine its potential to contaminate groundwater. epa.gov Atmospheric deposition could also lead to contamination of soil and surface water. epa.gov

Table 1: Potential Human Health Exposure Pathways and Mitigation

Exposure Pathway Occupational Setting Scenario Environmental Setting Scenario General Mitigation Measures
Inhalation Inhaling dust during powder handling.Inhaling aerosolized particles from contaminated water.Local exhaust ventilation, respiratory protection (e.g., respirators). echemi.comnj.gov
Dermal Contact Skin contact during transfer or from contaminated surfaces.Contact with contaminated soil or water.Chemical-resistant gloves, protective clothing. echemi.comfishersci.com
Ingestion Accidental hand-to-mouth transfer.Consumption of contaminated drinking water or food.Proper industrial hygiene, prohibiting eating in work areas, water purification. carlroth.com

Patent Landscape and Commercialization of 2 Amino 5 Fluoro 3 Nitrobenzoic Acid

Analysis of Intellectual Property Protection

Intellectual property protection surrounding 2-amino-5-fluoro-3-nitrobenzoic acid focuses on two main areas: the methods for its efficient synthesis and the novel applications of the complex molecules synthesized from it.

The synthesis of polysubstituted benzene (B151609) rings like this compound is a complex challenge in organic chemistry, prompting the development and patenting of novel, efficient, and scalable manufacturing processes. Patents in this area often focus on improving yield, reducing costs, and using more readily available starting materials.

A key challenge in synthesizing this molecule is the precise introduction of three different substituents—amino, fluoro, and nitro groups—onto the benzoic acid core at specific positions. Research illustrates the preparation of the corresponding ester, methyl 2-amino-5-fluoro-3-nitrobenzoate, which serves as a versatile starting material for pharmaceuticals. researchgate.net The intellectual property landscape includes patents for the synthesis of structurally related precursors, which are essential for producing the final compound. For instance, Chinese patent CN113024384A discloses a synthesis method for 2-fluoro-3-nitrobenzoic acid, a direct precursor that can be subsequently aminated. wipo.int This patented process starts from inexpensive raw materials like o-methylphenol and proceeds through nitration, chlorination, fluorination, and oxidation steps, aiming for a method suitable for large-scale production. wipo.int

Similarly, patents for related isomers and analogs highlight common strategies that could be adapted. U.S. Patent 3,468,941A describes an economical process for preparing the non-fluorinated analog, 2-amino-3-nitrobenzoic acid, by heating 2-hydroxyl-3-nitrobenzoic acid with ammonium (B1175870) hydroxide (B78521), showcasing a potential amination strategy. google.com Another Chinese patent, CN1477097A, details a novel route for 2-amino-5-fluorobenzoic acid, a constitutional isomer, which underscores the industrial interest in developing cost-effective and safer production methods for this class of compounds. google.com

Table 1: Patented Synthetic Methodologies for this compound and Key Precursors

Patent/SourceCompound SynthesizedKey Steps & InnovationsRelevance to Target Compound
ResearchGate researchgate.netMethyl 2-amino-5-fluoro-3-nitrobenzoateNitration of a 2-amino-5-fluorobenzoate ester.Direct synthesis of the ester form of the target molecule.
CN113024384A wipo.int2-Fluoro-3-nitrobenzoic acidNitration, chlorination, fluorination, and oxidation starting from o-methylphenol.Provides a patented route to a direct precursor.
US3,468,941A google.com2-Amino-3-nitrobenzoic acidReplacement of a hydroxyl group with an amino group using ammonium hydroxide.Demonstrates a potential methodology for the amination step on a similar scaffold.
CN1477097A google.com2-Amino-5-fluorobenzoic acidCyclization and subsequent oxidative cleavage starting from 4-fluoroaniline.Highlights innovative routes for preparing functionally similar building blocks.

This compound is a valuable building block for creating complex molecular architectures, and its utility is implicitly protected by patents covering the final products. While the intermediate itself may not be the primary claim, its role is critical in the synthesis of patented active pharmaceutical ingredients (APIs) and advanced materials.

In pharmaceuticals, substituted aminobenzoic acids are foundational precursors for a wide range of drugs. For example, the non-fluorinated analog, 2-amino-3-nitrobenzoic acid, is cited as a useful intermediate for preparing 2,3-dichloroquinoxaline, which serves as a reactive component for dyes. google.com This suggests a potential application pathway for this compound in material science. The synthesis of quinolone derivatives as antibacterials, detailed in patent WO2016020836A1, involves similarly complex substituted aminobenzoic acid derivatives as key starting materials. google.com

Furthermore, the quinazoline (B50416) core, which is central to many modern anticancer drugs like Gefitinib, is often constructed from substituted anthranilic acids (2-aminobenzoic acids). mdpi.com The specific arrangement of fluoro and nitro groups on the this compound ring makes it an ideal precursor for developing new kinase inhibitors and other targeted therapies, where such substitutions can enhance binding affinity and improve pharmacokinetic properties. The applications of its precursor, 2-fluoro-5-nitrobenzoic acid, in the synthesis of various heterocyclic compounds like oxazepines further demonstrates the value of this substitution pattern in medicinal chemistry. sigmaaldrich.com

Table 2: Potential Applications of this compound Based on Patented Analogs

Application AreaRelevant Compound ClassRole of the Benzoic Acid IntermediateExample Patent/Source
Pharmaceuticals Quinolone AntibacterialsForms the core structure of the antibacterial agent.WO2016020836A1 google.com
Pharmaceuticals Kinase Inhibitors (e.g., for cancer)Serves as a precursor to the quinazoline or similar heterocyclic core.US5770599A (Gefitinib) mdpi.com
Material Science Reactive DyesPrecursor to heterocyclic "hooks" like dichloroquinoxaline that bind to fabrics.US3,468,941A google.com
Pharmaceuticals Heterocyclic Scaffolds (e.g., Oxazepines)Acts as a versatile building block for multi-ring systems.Sigma-Aldrich sigmaaldrich.com

Market Analysis and Industrial Relevance in Fine Chemicals and Pharmaceuticals

This compound is positioned within the fine chemicals market as a high-value, specialized intermediate. Its industrial relevance is intrinsically linked to the demand for advanced pharmaceuticals and specialty materials. While specific market reports for this exact compound are not publicly available, analysis of closely related fluorinated benzoic acids provides a strong indication of its market dynamics and value.

The market for analogous compounds is driven by the pharmaceutical and agrochemical industries. For example, the global market for 2-Amino-3-Fluorobenzoic Acid was valued at approximately US20.3 million by 2030, exhibiting a compound annual growth rate (CAGR) of 4.6%. qyresearch.in This growth is propelled by its use as a key intermediate. qyresearch.in Given that this compound is a more complex derivative, it likely occupies a smaller, more specialized, and potentially higher-priced segment of this market.

Its primary role is as a building block in custom synthesis workflows for drug discovery and manufacturing. A market report for another related compound, 2,4-dichloro-5-fluorobenzoic acid, highlights that the "pharmaceutical intermediates" segment is the dominant application, accounting for a majority of market share. precedenceresearch.com The same report emphasizes the demand for high-purity grades (≥98%), which are essential for pharmaceutical manufacturing to ensure the quality and safety of the final API. precedenceresearch.com

The industrial relevance of this compound is therefore clear: it serves as a critical component in the production of next-generation drugs and materials where the unique electronic and steric properties imparted by the fluoro and nitro substituents are required. Its availability from chemical suppliers is geared towards research and development as well as scale-up manufacturing, positioning it as an important piece in the value chain of the fine chemical and pharmaceutical industries. bldpharm.com

Q & A

Q. What are the recommended synthetic routes for 2-amino-5-fluoro-3-nitrobenzoic acid, and how can reaction conditions be optimized?

The compound can be synthesized via sequential functionalization of benzoic acid derivatives. A practical approach involves nucleophilic aromatic substitution (SNAr) at the fluorine position, as demonstrated in analogous nitrobenzoic acid syntheses . Key parameters include:

  • Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
  • Catalysis : Add catalytic Cu(I) salts to enhance nitro-group retention during amination . Post-synthesis, purify via recrystallization in ethanol/water mixtures (1:3 ratio), leveraging the compound’s moderate solubility in hot ethanol .

Q. How should researchers handle discrepancies between predicted and experimental physical properties (e.g., melting point, solubility)?

Discrepancies often arise from polymorphic forms or impurities. For example:

  • Melting point : Predicted at 148.85°C , but experimental values may vary due to crystal packing differences. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and compare with literature analogs (e.g., 2-amino-5-fluorobenzoic acid melts at 182–184°C) .
  • Solubility : If experimental solubility in chloroform or ethanol diverges from predictions , conduct solubility parameter analysis (Hansen parameters) to identify optimal solvent systems .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound, particularly weak hydrogen bonds?

Use single-crystal X-ray diffraction with the SHELX suite for refinement. Key steps:

  • Data collection : Employ Mo-Kα radiation (λ = 0.71073 Å) to resolve light atoms (e.g., fluorine).
  • Hydrogen bonding : Apply ORTEP-III to model weak C–H···O/N interactions, common in nitro-aromatic systems .
  • Validation : Cross-reference with the Cambridge Structural Database (CSD) entries for analogous compounds (e.g., 2-amino-5-fluorobenzoic acid, CSD refcode: XXXX) .

Q. How can conflicting spectroscopic data (e.g., NMR, IR) be reconciled during structural characterization?

Contradictions often stem from tautomerism or dynamic effects. Mitigation strategies:

  • Variable-temperature NMR : Conduct experiments in DMSO-d₆ at 25–80°C to observe exchange broadening of NH₂ or NO₂ protons .
  • IR spectroscopy : Compare experimental nitro-group stretches (~1520 cm⁻¹ asymmetric, ~1350 cm⁻¹ symmetric) with density functional theory (DFT)-predicted frequencies (B3LYP/6-31G* basis set) .
  • Mass spectrometry : Use high-resolution ESI-MS to confirm the molecular ion ([M-H]⁻ at m/z 213.0284 for C₇H₄FN₂O₄⁻) .

Q. What methodologies address challenges in regioselective functionalization of the nitro and amino groups?

The nitro group’s electron-withdrawing nature complicates direct amination. Strategies include:

  • Protection/deprotection : Protect the amino group with Boc anhydride before nitration .
  • Directed ortho-metalation : Use LDA to deprotonate the carboxylate, enabling selective fluorination at C5 .
  • Computational guidance : Perform Fukui function analysis to predict electrophilic/nucleophilic sites .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioactivity data in structure-activity relationship (SAR) studies?

Contradictions may arise from assay variability or off-target effects. Best practices:

  • Dose-response curves : Generate IC₅₀ values across ≥3 independent replicates.
  • Control experiments : Test against structurally related analogs (e.g., 2-amino-3-chloro-5-fluorobenzoic acid ) to isolate electronic vs steric effects.
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins, prioritizing poses with nitro-group hydrogen bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.